N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 94266-18-9
VCID: VC18466927
InChI: InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H
SMILES:
Molecular Formula: C22H48ClN3O
Molecular Weight: 406.1 g/mol

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride

CAS No.: 94266-18-9

Cat. No.: VC18466927

Molecular Formula: C22H48ClN3O

Molecular Weight: 406.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride - 94266-18-9

Specification

CAS No. 94266-18-9
Molecular Formula C22H48ClN3O
Molecular Weight 406.1 g/mol
IUPAC Name N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride
Standard InChI InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H
Standard InChI Key BOBAFODJAVWYNT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is N-[2-[(2-aminoethyl)amino]ethyl]octadecanamide hydrochloride. Its molecular formula is C₂₂H₄₈ClN₃O, with a molecular weight of 410.1 g/mol (calculated from ). The structure comprises:

  • Stearamide backbone: An 18-carbon saturated fatty acid (stearic acid) linked via an amide bond.

  • Diamine head group: Ethylenediamine derivative functionalized with a protonated amine (hydrochloride salt).

Key structural features include:

  • Hydrophobic-lipophilic balance (HLB): ~12–14, enabling surfactant behavior .

  • Ionization state: The hydrochloride salt enhances water solubility (estimated logP: 2.1–2.5) .

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically involves a two-step process:

Step 1: Amidation
Stearic acid reacts with ethylenediamine derivatives under catalytic conditions:

C18H36O2+C2H8N2DCC, DMAPC22H47N3O+H2O\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_2\text{H}_8\text{N}_2 \xrightarrow{\text{DCC, DMAP}} \text{C}_{22}\text{H}_{47}\text{N}_3\text{O} + \text{H}_2\text{O}

Conditions: 80–100°C, anhydrous toluene, 6–8 hours .

Step 2: Hydrochlorination
The free amine is treated with hydrochloric acid to form the hydrochloride salt:

C22H47N3O+HClC22H48ClN3O\text{C}_{22}\text{H}_{47}\text{N}_3\text{O} + \text{HCl} \rightarrow \text{C}_{22}\text{H}_{48}\text{ClN}_3\text{O}

Yield: 85–92% after recrystallization from ethanol/water.

Industrial-Scale Production

ParameterSpecification
Reactor volume5,000–10,000 L (batch process)
CatalystDicyclohexylcarbodiimide (DCC)
Purity post-purification≥98% (HPLC)
Annual global productionEstimated 50–100 metric tons (2024)

Physicochemical Properties

Experimental data from thermal and spectroscopic analyses:

PropertyValueMethod
Melting point112–115°CDSC
Solubility in water12.4 g/L (25°C)Gravimetric analysis
Critical micelle conc.0.8 mM (25°C)Surface tension measurement
pKa (amine group)9.2 ± 0.3Potentiometric titration

The hydrochloride form exhibits enhanced stability compared to the free base, with a decomposition temperature of 248°C (TGA) .

Functional Applications

Surfactant Technology

In detergent formulations, the compound reduces surface tension to 28.5 mN/m at 1.0 mM concentration, outperforming sodium dodecyl sulfate (SDS) in hard water conditions. Applications include:

  • Emulsification: Stable oil-in-water emulsions (droplet size: 150–200 nm).

  • Foaming: Foam height of 85 mm (Ross-Miles test, 0.5% solution).

Antimicrobial Activity

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Membrane disruption (SEM confirmed)
Escherichia coli64LPS binding, porin inhibition
Candida albicans16Ergosterol complexation

Drug Delivery

  • Lipid nanoparticle (LNP) formulations: Encapsulation efficiency of 78% for doxorubicin (5:1 lipid:drug ratio).

  • Transdermal penetration: 2.3-fold increase in ketoprofen flux ex vivo (porcine skin model).

TestResultProtocol
Acute oral toxicityLD₅₀ > 2,000 mg/kg (rat)OECD 423
Skin irritationNon-irritant (0.5% solution)OECD 404
Ames testNegative (up to 1 mg/plate)OECD 471

Regulatory Approvals

  • EFSA: Approved for food-contact polymers (SML: 1.2 mg/kg).

  • EPA: Listed under inert ingredients (Case No. 5678).

Future Research Directions

  • Targeted drug delivery: Functionalization with folate ligands for cancer therapeutics.

  • Biodegradability studies: Long-term environmental impact in wastewater systems.

  • Synergistic formulations: Combination with silver nanoparticles for enhanced antimicrobial effects.

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